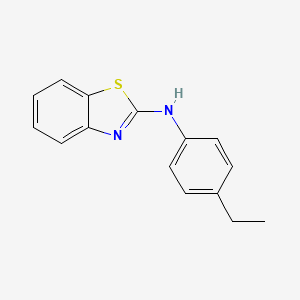

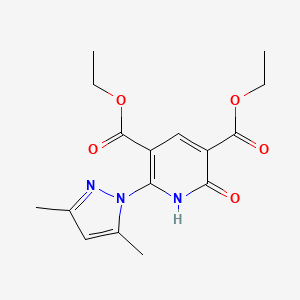

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A compound’s description usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications

Anticancer Activity

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine and related benzothiazoles have been extensively studied for their potent and selective antitumor activities. These compounds have demonstrated significant inhibitory effects against various cancer cell lines, including breast, ovarian, colon, and renal cell cancers. The mechanism of action is believed to involve selective uptake into sensitive cells, followed by metabolism into reactive intermediates that form DNA adducts, leading to cell death. Notable research includes the development of water-soluble prodrugs to address bioavailability issues, with some derivatives entering clinical trials (Bradshaw et al., 2002), (Bradshaw & Westwell, 2004).

Corrosion Inhibition

Benzothiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies have shown that certain compounds can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is critical (Salarvand et al., 2017).

Chemical Synthesis and Material Science

In the realm of chemical synthesis, benzothiazoles have been used as key intermediates for the development of novel compounds with potential biological activities. This includes the synthesis of compounds with antimicrobial properties and materials capable of aggregation-induced emission enhancement, which are of interest for optoelectronic applications. Notably, benzothiazoles have been involved in the design of security inks and materials with unique photophysical properties (Lu & Xia, 2016), (Bikobo et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins based on sequence similarity

Mode of Action

For instance, H-151, a synthetic indole derivative, exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This blocks STING palmitoylation and clustering, two essential steps for STING signaling

Biochemical Pathways

For example, synthetic cathinones generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation

Pharmacokinetics

For instance, 4F-PHP, a synthetic cathinone, has been shown to have a short in vitro half-life (38 min) and high intrinsic clearance (15.7 mL/min/kg) These properties could impact the bioavailability of the compound

Result of Action

For example, H-151 blocks STING‑induced expression of pro-inflammatory cytokines and reduces inflammation

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSMNCMXPCJYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)

![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2763460.png)

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)

![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)

![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)